Cas no 859045-33-3 (1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone)

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone
- SY267933
- 1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone
- 1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone
- 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethan-1-one
- 859045-33-3
- MFCD29039406
- CS-0456469
- DB-290501
-
- MDL: MFCD29039406
- インチ: InChI=1S/C17H18N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10,18H2,1H3
- InChIKey: IHSDZMLFESXTNQ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN
計算された属性
- せいみつぶんしりょう: 298.11398438g/mol
- どういたいしつりょう: 298.11398438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 71.6Ų
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A628720-2.5mg |
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone |
859045-33-3 | 2.5mg |
$ 236.00 | 2023-04-19 | ||
TRC | A628720-10mg |
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone |
859045-33-3 | 10mg |
$ 798.00 | 2023-04-19 | ||
eNovation Chemicals LLC | Y1197411-1g |
1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone |
859045-33-3 | 95% | 1g |
$980 | 2025-02-21 | |
TRC | A628720-25mg |
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone |
859045-33-3 | 25mg |
$ 1596.00 | 2023-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527136-1g |
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethan-1-one |
859045-33-3 | 98% | 1g |
¥8377.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1197411-1g |
1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone |
859045-33-3 | 95% | 1g |
$980 | 2025-02-28 | |
eNovation Chemicals LLC | Y1197411-1g |
1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone |
859045-33-3 | 95% | 1g |
$980 | 2024-07-19 |
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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10. Back matter
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanoneに関する追加情報
Recent Advances in the Study of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (CAS: 859045-33-3)
1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (CAS: 859045-33-3) is a phenothiazine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including neurodegenerative diseases and cancer therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a modulator of protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone effectively inhibits the interaction between amyloid-beta (Aβ) and tau proteins, which are implicated in Alzheimer's disease. The study utilized a combination of molecular docking simulations and in vitro assays to validate the compound's binding affinity and specificity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Another significant advancement involves the optimization of the synthetic route for 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. Researchers have developed a more efficient and scalable synthesis method, as reported in a recent issue of Organic Process Research & Development. The new protocol reduces the number of steps and improves yield, making the compound more accessible for further preclinical and clinical studies. This development is particularly important given the growing interest in phenothiazine derivatives for drug discovery.
In the context of cancer research, 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone has been investigated for its ability to induce apoptosis in cancer cells. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's efficacy in targeting mitochondrial pathways in glioblastoma cells. The findings suggest that the compound could serve as a lead molecule for the development of novel anticancer agents, especially for tumors with limited treatment options.
Despite these promising results, challenges remain in the clinical translation of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is exploring structural modifications to enhance the compound's pharmacokinetic properties while retaining its therapeutic efficacy.
In conclusion, 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone (CAS: 859045-33-3) represents a versatile and promising scaffold in medicinal chemistry. Its applications in neurodegenerative diseases and cancer therapy, coupled with recent advancements in synthesis and mechanistic understanding, underscore its potential as a valuable tool for drug discovery. Further research is warranted to fully exploit its therapeutic capabilities and overcome existing limitations.
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